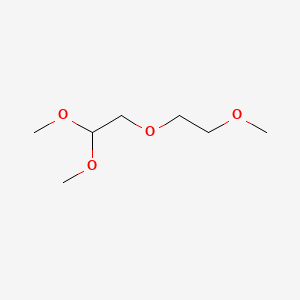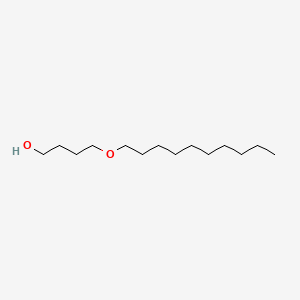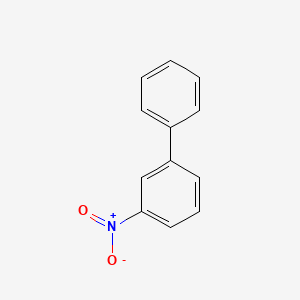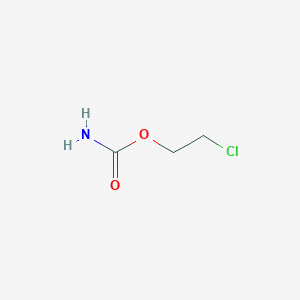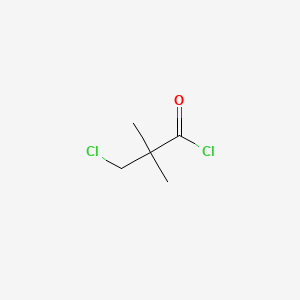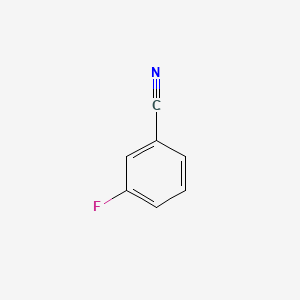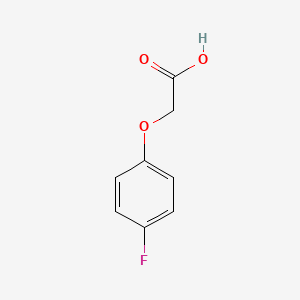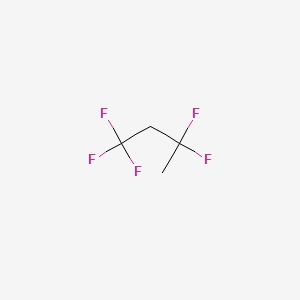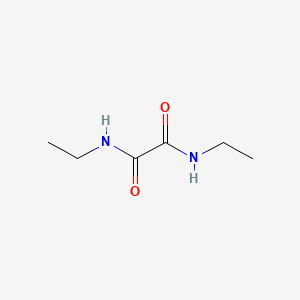![molecular formula C6H8O2 B1294990 7-Oxabicyclo[4.1.0]heptan-2-one CAS No. 6705-49-3](/img/structure/B1294990.png)
7-Oxabicyclo[4.1.0]heptan-2-one
Übersicht
Beschreibung
7-Oxabicyclo[4.1.0]heptan-2-one is one of the products formed during the oxidation of cyclohexene by dendritic complexes . It has been reported as an anticapsin analog .
Synthesis Analysis
This compound can be synthesized through the oxidation of cyclohexene by dendritic complexes . A simple and convenient one-pot synthesis of (1R,4S,6R)-4-isopropenyl-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one was developed consisting of a thermodynamic methylation of carvone (NaH, MeI, THF, 20°C) followed by the epoxidation with alkalinized hydrogen peroxide .Molecular Structure Analysis
The molecular formula of this compound is C6H8O2 . Its molecular weight is 112.13 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
This compound was employed as a substrate to investigate the substrate specificity of purified recombinant NADPH-dependent 3-quinuclidinone reductases from Microbacterium luteolum JCM 9174 for the reductive reaction of ketones .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Its boiling point is 76-78 °C at 15 mmHg . The density of this compound is 1.13 g/mL at 25 °C . The refractive index is 1.474 .Wissenschaftliche Forschungsanwendungen
Chiral Building Block Applications
7-Oxabicyclo[4.1.0]heptan-2-one serves as a versatile chiral building block. Its enantiomerically pure form can be applied in the total synthesis of eudesmanes, agarofurans, and norcarotenoids (Yu, 2005).
Thermochemical Properties
The compound's thermochemical properties, including enthalpy of formation, entropy, and heat capacity, are significant in understanding its behavior in atmospheric photochemical oxidation of aromatics and in higher temperature oxidation and oxygen-catalyzed pyrolysis of aromatics (Bozzelli & Rajasekaran, 2006).
Synthesis and Structural Applications
Novel methods have been developed for constructing this compound skeletons, which are key for the synthesis of various compounds, including natural products and bioactive compounds (Iwakura, Tokura, & Tanino, 2017).
Application in Asymmetric Synthesis
The compound's derivatives are useful for the total asymmetric synthesis of natural products and bioactive compounds, including rare sugars, monosaccharides, and disaccharide mimetics (Moreno-Vargas & Vogel, 2014).
Gold-Catalyzed Syntheses
Innovative methods involving gold(I)-catalyzed cycloisomerization have been applied to construct a broad range of 7-oxabicyclo[4.1.0]heptanes, proving beneficial in the synthesis of natural products such as farnesiferol C (Gu et al., 2016).
Anti-HIV Activity
Certain derivatives of this compound have shown potential anti-HIV activity, highlighting its relevance in medicinal chemistry (Dan-qing, 2009).
Enantioselective Synthesis
Enantioselective synthesis of specific derivatives has been achieved, which is significant for the development of receptor antagonists in pharmaceutical applications (Wirz, Spurr, & Pfleger, 2010).
Safety and Hazards
In case of inhalation, move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .
Wirkmechanismus
Target of Action
7-Oxabicyclo[4.1.0]heptan-2-one is a product formed during the oxidation of cyclohexene by dendritic complexes . It has been reported as an anticapsin analog . .
Mode of Action
The mode of action of 7-Oxabicyclo[41It was employed as a substrate to investigate the substrate specificity of purified recombinant nadph-dependent 3-quinuclidinone reductases from microbacterium luteolum jcm 9174 for the reductive reaction of ketones .
Biochemische Analyse
Biochemical Properties
7-Oxabicyclo[4.1.0]heptan-2-one plays a significant role in biochemical reactions, particularly in the reductive reactions of ketones. It has been employed as a substrate to investigate the substrate specificity of purified recombinant NADPH-dependent 3-quinuclidinone reductases from Microbacterium luteolum JCM 9174 . The interaction between this compound and these reductases is crucial for understanding the enzyme’s specificity and activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a substrate for NADPH-dependent 3-quinuclidinone reductases, facilitating the reductive reaction of ketones . This interaction is essential for the enzyme’s activity and specificity, highlighting the importance of this compound in biochemical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the oxidation of cyclohexene . It interacts with enzymes such as NADPH-dependent 3-quinuclidinone reductases, which play a crucial role in its metabolic processing. These interactions can affect metabolic flux and metabolite levels, highlighting the importance of this compound in metabolic studies.
Eigenschaften
IUPAC Name |
7-oxabicyclo[4.1.0]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-4-2-1-3-5-6(4)8-5/h5-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOHEJBTNOEACF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(O2)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50986027 | |
| Record name | 7-Oxabicyclo[4.1.0]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50986027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6705-49-3 | |
| Record name | 7-Oxabicyclo[4.1.0]heptan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6705-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Oxabicyclo(4.1.0)heptan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006705493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Oxabicyclo[4.1.0]heptan-2-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=316062 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Oxabicyclo[4.1.0]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50986027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-oxabicyclo[4.1.0]heptan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 7-Oxabicyclo[4.1.0]heptan-2-one synthesized?
A: this compound derivatives can be synthesized through various methods. One approach involves reacting 2-alkynylcyclohex-2-enones with hydrogen peroxide and sodium hydroxide in methanol. [] This reaction yields 1-alkynyl-7-oxabicyclo[4.1.0]heptan-2-ones. Additionally, irradiating cyclohexenones in an air-saturated benzene solution under neutral conditions can also produce this compound derivatives. []
Q2: What are the catalytic applications of this compound derivatives?
A: While this compound itself might not be a catalyst, its derivatives are intermediates in the synthesis of other compounds. For example, they can be used in gold(I)-catalyzed reactions to produce 6,7-dihydrobenzofuran-4(5H)-ones or benzofurans. [] The choice of the gold(I) ligand determines the final product. []
Q3: Can you elaborate on the role of this compound derivatives in cyclohexene oxidation?
A: Research indicates that this compound can be generated as a by-product during the oxidation of cyclohexene. [] This formation occurs through the oxidation of 2-cyclohexene-1-one with 2-cyclohexene-1-hydroperoxide. [] Notably, LaCoO3 catalysts have demonstrated efficiency in cyclohexene oxidation using oxygen as the oxidizing agent. []
Q4: What is the significance of the different products formed in the gold(I)-catalyzed reactions using this compound derivatives?
A: The ability to selectively obtain either 6,7-dihydrobenzofuran-4(5H)-ones or benzofurans from the same this compound derivative starting material highlights the importance of chemoselectivity control in organic synthesis. [] This control allows chemists to access a wider range of structurally diverse compounds for various applications.
Q5: Are there any insights from computational chemistry regarding this compound and its derivatives?
A5: While the provided research papers don't delve into computational studies specifically for this compound, it is conceivable that computational chemistry techniques could be used to investigate its properties and reactivity. For example, molecular modeling could help understand the mechanism of its formation or its role in the aforementioned gold(I)-catalyzed reactions.
Q6: What are the potential applications of the compounds derived from this compound?
A: The research on saffron, a natural product, identified (1R, 5S, 6R)-5-(hydroxymethyl)- 4, 4, 6-trimethyl-7-Oxabicyclo[4.1.0]heptan-2-one and its glycoside as potential antidepressant compounds. [] This finding suggests that derivatives of this compound could have pharmacological activities worth exploring.
Q7: What analytical techniques are relevant for studying this compound and related compounds?
A: Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying and characterizing compounds, including this compound derivatives, based on their fragmentation patterns and retention times. [] This technique is particularly useful for analyzing complex mixtures.
Q8: What are the future directions for research on this compound?
A8: Future research could explore the following aspects of this compound:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




